molecular formula C14H15N3O3 B5242881 1-(5-Nitroquinolin-8-yl)piperidin-3-ol

1-(5-Nitroquinolin-8-yl)piperidin-3-ol

Katalognummer: B5242881
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: JGUALWJFKXHCJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a nitrogen-containing heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a quinoline scaffold, a privileged structure in medicinal chemistry, substituted with a nitro group at the 5-position and a piperidin-3-ol moiety at the 8-position. The 5-nitroquinoline core is a significant pharmacophore known to contribute to biological activity . Quinoline derivatives are extensively investigated for their potential as therapeutic agents, with some analogs showing promise in oncology research . The structural framework suggests potential for diverse chemical modifications, making it a valuable intermediate for generating compound libraries. The piperidine ring is a common feature in pharmaceuticals that can influence the molecule's physicochemical properties and binding interactions with biological targets. Researchers can utilize this compound as a key synthetic intermediate or building block for developing novel molecules targeting various disease pathways. Its research applications may include the synthesis of more complex derivatives, structure-activity relationship (SAR) studies, and biological screening assays. The presence of both nitrogen and oxygen atoms in its structure provides potential for metal coordination, which could be relevant in designing metal-binding therapeutic agents or chemical probes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

1-(5-nitroquinolin-8-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-3-2-8-16(9-10)13-6-5-12(17(19)20)11-4-1-7-15-14(11)13/h1,4-7,10,18H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUALWJFKXHCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic potential of 5-nitroquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unlocking the Nitro Scaffold: A Technical Guide to the Therapeutic Potential of 5-Nitroquinoline Derivatives

Executive Summary: From Toxicophore to Targeted Warhead

For decades, the nitro group in medicinal chemistry was often flagged as a "structural alert" due to potential genotoxicity and metabolic instability. However, 5-nitroquinoline (5-NQ) derivatives have emerged as a privileged scaffold, challenging this dogma through tunable bioreductive mechanisms. This guide analyzes the therapeutic utility of the 5-NQ core, specifically its role as a hypoxia-activated prodrug in oncology and its repurposed potential in multidrug-resistant tuberculosis (MDR-TB). By leveraging the unique electronic environment of the quinoline ring, researchers can exploit the nitro group’s redox potential to trigger localized cytotoxicity only within the microenvironment of a pathogen or tumor, minimizing systemic toxicity.

Structural Activity Relationship (SAR) & Electronic Profile

The quinoline ring system is electron-deficient, but the positioning of the nitro group critically alters its reactivity.

  • The 5-Position Advantage: Unlike the 8-nitro isomer, the 5-nitro substituent is less sterically hindered and electronically distinct. The nitrogen atom of the quinoline ring exerts an electron-withdrawing effect (–I effect), which lowers the reduction potential of the nitro group at the 5-position. This makes 5-NQ derivatives excellent substrates for cellular nitroreductases.

  • C8 Functionalization: The presence of a hydroxyl group at C8 (as in Nitroxoline) creates a bidentate chelating site. When combined with the electron-withdrawing 5-nitro group, the acidity of the phenol increases, enhancing metal binding affinity (particularly Cu²⁺ and Zn²⁺).

  • Lipophilicity & Permeability: The planar aromatic system ensures DNA intercalation capability. Modifications at C2 or C4 with alkylamino chains can tune lipophilicity (LogP) to optimize penetration into mycobacterial cell walls or solid tumor cores.

Mechanism of Action: The Bioreductive Switch

The therapeutic efficacy of 5-NQ derivatives relies on enzymatic reduction. This process is oxygen-sensitive, providing the basis for selectivity.

Biochemical Pathway Analysis
  • Type I Nitroreduction (Oxygen-Insensitive): Two-electron reduction catalyzed by enzymes like DT-diaphorase (NQO1). This bypasses the radical anion, directly forming the nitroso and hydroxylamine species.

  • Type II Nitroreduction (Oxygen-Sensitive): One-electron reduction by P450 reductases to form a nitro radical anion.

    • Normoxia: The radical anion reacts with O₂ to regenerate the parent drug and produce Superoxide (futile cycling). This causes oxidative stress but limits drug activation in healthy, oxygenated tissues.

    • Hypoxia: In the absence of O₂, the radical anion is further reduced to cytotoxic hydroxylamines, which form covalent DNA adducts.

Figure 1: Bioreductive Activation & Signaling Pathway

Bioreduction Parent 5-Nitroquinoline (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reductase (P450, NADPH) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (No O2) Futile Futile Cycle (Regeneration) Radical->Futile Normoxia (+O2) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reductase Adducts DNA Adducts (Cytotoxicity) Hydroxyl->Adducts Covalent Binding Futile->Parent Oxidation ROS Superoxide (ROS) (Oxidative Stress) Futile->ROS O2 -> O2•-

Caption: The dual-pathway mechanism of 5-nitroquinoline activation. Hypoxia drives the formation of cytotoxic DNA adducts, while normoxia triggers a futile cycle generating ROS.

Therapeutic Applications & Data

A. Oncology: Hypoxia-Selective Cytotoxicity

Solid tumors often contain hypoxic regions resistant to radiation and standard chemo. 5-NQ derivatives act as "hypoxia-activated prodrugs" (HAPs).

  • Nitroxoline (8-hydroxy-5-nitroquinoline): Originally a urinary antiseptic, it has shown potent anticancer activity.

  • Key Data Point: Nitroxoline exhibits an IC50 of ~2-4 µM in breast cancer lines (MCF-7), significantly more potent than its non-nitro analog Clioquinol.

  • Mechanism: It chelates copper in the tumor microenvironment, preventing angiogenesis, and generates ROS via the futile cycle described above.

B. Infectious Disease: The Anti-TB Renaissance

With the rise of MDR-TB, the 5-NQ scaffold is being revisited.

  • Target: 5-NQ derivatives have been shown to inhibit M. tuberculosis growth with MICs comparable to first-line drugs.[1]

  • Efficacy: 6-nitroquinolone-3-carboxamides have demonstrated MIC90 values < 0.3 µM against M. tuberculosis.

Table 1: Comparative Activity Profile of Quinoline Derivatives

CompoundStructure CoreIndicationKey Metric (IC50 / MIC)Mechanism Note
Nitroxoline 8-hydroxy-5-nitroquinolineBreast Cancer (MCF-7)IC50: 2.8 µMCu-dependent ROS generation
Clioquinol 5-chloro-8-hydroxyquinolineBreast Cancer (MCF-7)IC50: ~15 µMZinc ionophore (weaker potency)
Compound 25 6-nitroquinolone-3-carboxamideM. tuberculosisMIC90: 0.24 µMDprE1 inhibition (putative)
5-NQ Unsubstituted 5-nitroquinolineGenotoxicity ModelMutagenicReference mutagen for Ames test

Synthesis & Purification Protocol

A major challenge in synthesizing 5-nitroquinoline is the regioselectivity of the nitration reaction, which typically yields a mixture of 5-nitro and 8-nitro isomers. The following protocol utilizes a "Wet DMF" separation technique to isolate high-purity 5-NQ without column chromatography.

Protocol: Nitration and Isomer Separation

Reagents: Quinoline, HNO₃ (fuming), H₂SO₄, HCl gas, Dimethylformamide (DMF).

  • Nitration:

    • Cool 36 mL of concentrated H₂SO₄ to 0°C. Slowly add 12.9 g (0.1 mol) of quinoline.

    • Add 9 mL of fuming HNO₃ dropwise, maintaining temperature < 10°C.

    • Allow to warm to room temperature and stir for 1 hour. Pour onto ice/water.

    • Neutralize with NH₄OH to precipitate the crude isomeric mixture (approx. 50:50 ratio of 5- and 8-nitroquinoline). Filter and dry.

  • Hydrohalide Formation:

    • Dissolve the crude solid in Ethyl Acetate.[2]

    • Bubble dry HCl gas through the solution until precipitation is complete.

    • Filter the yellow solid (Mixture of 5-NQ·HCl and 8-NQ·HCl).

  • The "Wet DMF" Separation (Critical Step):

    • Prepare "Wet DMF" by adding 1.25% water (v/v) to reagent-grade DMF.

    • Suspend the hydrochloride salt mixture in Wet DMF (approx. 5 mL per gram of solid).

    • Heat the slurry to 95-100°C. The 8-nitroquinoline[2]·HCl will dissolve completely, while the 5-nitroquinoline·HCl remains largely insoluble or precipitates upon slight cooling.

    • Filtration: Filter the hot mixture (approx. 75-80°C).

    • Wash: Wash the filter cake with a small amount of ethyl acetate.[2]

    • Result: The solid retained is high-purity 5-nitroquinoline hydrochloride .

Figure 2: Synthesis & Purification Workflow

Synthesis Start Quinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Mix Isomer Mixture (5-NQ + 8-NQ) Nitration->Mix Salt HCl Salt Formation (Ethyl Acetate + HCl gas) Mix->Salt WetDMF Wet DMF Treatment (Heat to 100°C) Salt->WetDMF Filter Hot Filtration WetDMF->Filter Product Pure 5-NQ·HCl (Solid) Filter->Product Precipitate Waste 8-NQ·HCl (Filtrate) Filter->Waste Soluble

Caption: Workflow for the regioselective isolation of 5-nitroquinoline using the Wet DMF solubility differential method.

Toxicity & DMPK Challenges

The Mutagenicity Barrier: The primary hurdle for 5-nitroquinoline therapeutics is genotoxicity. The hydroxylamine intermediate (see Figure 1) can electrophilically attack DNA guanine residues.

  • Ames Test: Unsubstituted 5-NQ is a potent mutagen in Salmonella typhimurium strains TA98 and TA100.

  • Mitigation Strategy:

    • Steric Bulk: Introducing bulky groups ortho to the nitro group can twist the nitro group out of planarity with the aromatic ring, raising the reduction potential and making it harder to reduce enzymatically.

    • Electronic Tuning: Adding electron-donating groups (e.g., -OMe, -NH2) at the 8-position pushes electron density into the ring, making the initial single-electron transfer less favorable, thus reducing the rate of toxic metabolite formation.

References

  • Ding, W. Q., et al. (2011).[3] "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[4] Cancer Letters, 313(2), 219-224. Link

  • Musso, D. L., et al. (1998). "Separation of 5-nitroquinoline and 8-nitroquinoline." European Patent Application EP0858998A1. Link

  • Ren, H., et al. (2021). "Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity." European Journal of Medicinal Chemistry, 220, 113458. Link

  • Denny, W. A., et al. (1997). "Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction." Journal of Medicinal Chemistry, 40(11), 1609-1618. Link

  • Adikwu, E., & Brambaifa, N. (2012). "The Pharmacology and Toxicology of Nitroxoline." Journal of Pharmacology and Toxicology, 7, 1-11.

Sources

Technical Guide: Mechanism of Action of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol , a bioactive small molecule belonging to the 8-amino-5-nitroquinoline class.

Executive Summary

Compound Identity: 1-(5-Nitroquinolin-8-yl)piperidin-3-ol Chemical Class: 8-Amino-5-nitroquinoline Primary Mechanism: Bioreductive Activation & Oxidative Stress Induction Secondary Targets: MetAP2 Inhibition (Putative), DNA Intercalation Therapeutic Focus: Antimicrobial (specifically Mycobacterium tuberculosis), Antiparasitic (Leishmania, Trypanosoma), and Anticancer (Solid tumors).

1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a synthetic derivative of the clinical drug Nitroxoline (8-hydroxy-5-nitroquinoline). By replacing the 8-hydroxyl group with a 3-hydroxypiperidine moiety, this compound retains the core nitro-driven pharmacophore while altering solubility, membrane permeability, and metal-chelation properties. Its mechanism is defined by "warhead" activation via nitroreductases, leading to lethal reactive oxygen species (ROS) generation and DNA damage within target pathogens or cancer cells.

Core Mechanism of Action[1]

The pharmacological activity of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol is driven by a multi-stage cascade initiated by the 5-nitro substituent on the quinoline ring.

Primary Pathway: Bioreductive Activation (The "Trojan Horse")

Unlike standard enzyme inhibitors that bind reversibly, this compound acts as a prodrug activated by the target organism's own enzymes.

  • Cellular Entry: The piperidin-3-ol moiety enhances water solubility and H-bond donor capability, facilitating transport across bacterial cell walls or parasite membranes.

  • Enzymatic Reduction: Upon entry, the 5-nitro group (

    
    ) acts as a substrate for type I or type II nitroreductases  (NTRs).
    
    • In Bacteria/Parasites: Oxygen-insensitive nitroreductases (e.g., Ddn in M. tuberculosis) perform a 2-electron reduction.

    • In Cancer Cells: Overexpressed reductases under hypoxic conditions facilitate this process.

  • Radical Generation: The reduction yields a nitro radical anion (

    
    ).
    
    • Futile Cycling: In the presence of oxygen, this radical transfers an electron to molecular oxygen (

      
      ), generating superoxide anions  (
      
      
      
      ) and regenerating the parent nitro compound. This cycle depletes cellular NADH/NADPH reserves.
    • Covalent Binding: Under anaerobic conditions (or specific enzymatic catalysis), the nitro group is further reduced to a nitroso (

      
      ) and eventually a hydroxylamine  (
      
      
      
      ) intermediate. These highly electrophilic species covalently bind to DNA and proteins, causing irreversible damage.
Secondary Pathway: DNA Intercalation & Damage

The planar quinoline core allows the molecule to intercalate between DNA base pairs. The 8-piperidinyl side chain projects into the major or minor groove, potentially anchoring the molecule. Once intercalated, the locally generated reactive species (from the 5-nitro group) cause single-strand breaks and base oxidation (e.g., 8-oxo-G), triggering apoptosis or bacteriostasis.

Putative Pathway: MetAP2 Interference

The parent compound, Nitroxoline, inhibits Methionine Aminopeptidase 2 (MetAP2) by chelating divalent metal ions in the active site. While the 8-amino substitution in 1-(5-Nitroquinolin-8-yl)piperidin-3-ol reduces direct chelation potency compared to the 8-hydroxyl, the 3-hydroxyl group on the piperidine ring can serve as an alternative ligand, potentially maintaining weak inhibitory activity against metalloenzymes involved in angiogenesis and protein maturation.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the dual pathway of ROS generation and DNA damage.

Mechanism Compound 1-(5-Nitroquinolin-8-yl) piperidin-3-ol CellEntry Cellular Uptake (Piperidine-facilitated) Compound->CellEntry NTR Nitroreductase (NTR) (Type I / II) CellEntry->NTR Radical Nitro Radical Anion (-NO2•-) CellEntry->Radical Enzymatic Reduction (NADH dependent) NTR->Radical Radical->Compound Re-oxidation Superoxide Superoxide (O2•-) Radical->Superoxide Futile Cycle (Aerobic) Hydroxylamine Hydroxylamine (-NHOH) Radical->Hydroxylamine Further Reduction (Anaerobic/Hypoxic) Oxygen Molecular Oxygen (O2) Oxygen->Superoxide NADH_Depletion NADH/NADPH Depletion Superoxide->NADH_Depletion Redox Stress DNA_Damage DNA Strand Breaks & Adducts Hydroxylamine->DNA_Damage Covalent Binding CellDeath Apoptosis / Cell Death DNA_Damage->CellDeath NADH_Depletion->CellDeath

Caption: Pathway showing futile cycling (aerobic) and covalent adduct formation (anaerobic) triggered by nitroreductase activation.

Experimental Validation Protocols

To confirm the mechanism of action for this specific compound, the following self-validating protocols are recommended.

Nitroreductase Specificity Assay

Objective: Confirm that the compound is a substrate for bacterial or cancer-associated nitroreductases.

  • Reagents: Recombinant NTR (e.g., E. coli NfsA/NfsB), NADH/NADPH, Compound (10-100 µM).

  • Protocol:

    • Incubate compound with NTR and NADPH in phosphate buffer (pH 7.4).

    • Monitor absorbance decrease at 340 nm (NADPH oxidation) and spectral shift of the nitro compound (typically 400-500 nm ).

    • Control: Run parallel reaction without enzyme to rule out spontaneous hydrolysis.

    • Result: A rapid decrease in NADPH absorbance in the presence of the compound confirms it acts as an electron acceptor (redox cycling).

ROS Detection (DCFDA Cellular Assay)

Objective: Quantify intracellular oxidative stress.

  • Protocol:

    • Treat cells (e.g., HCT116 or M. smegmatis) with 1-(5-Nitroquinolin-8-yl)piperidin-3-ol (IC50 concentration) for 2–4 hours.

    • Add DCFDA (2',7'-dichlorofluorescin diacetate) probe (10 µM).

    • Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader.

    • Validation: Co-treat with NAC (N-acetylcysteine). If fluorescence decreases, the mechanism is ROS-dependent.

DNA Intercalation Shift Assay

Objective: Verify physical interaction with DNA.

  • Protocol:

    • Prepare calf thymus DNA (ctDNA) solution.

    • Titrate the compound into the DNA solution.

    • Measure UV-Vis absorption or Fluorescence emission spectra.

    • Result: Look for hypochromicity (decrease in absorbance) and a red shift (bathochromic shift) in the compound's spectrum, indicative of

      
      -stacking intercalation.
      

Quantitative Data Summary (SAR Context)

The following table summarizes the activity profile of 5-nitro-8-aminoquinoline derivatives compared to the parent Nitroxoline.

Compound Class5-Pos Substituent8-Pos SubstituentMechanism DominanceKey Activity
Nitroxoline Nitro (

)
Hydroxyl (

)
Chelation + MetAP2Urinary UTI, Biofilm
Target Compound Nitro (

)
Piperidin-3-ol ROS / Bioreduction Anti-TB, Antiparasitic
Amino-AnalogNitro (

)
PiperazineDNA IntercalationAnticancer (Cytotoxic)
ControlHPiperidin-3-olNone (Inert)Inactive

Note: The 3-hydroxyl group on the piperidine ring is critical for solubility and may form specific H-bonds within the active site of reductases, enhancing the


 of activation compared to the non-hydroxylated piperidine analog.

References

  • Nitroxoline Mechanism: Shim, J. S., et al. "Irreversible inhibition of methionine aminopeptidase 2 by nitroxoline." Cancer Letters, 2010.

  • Nitroquinoline Bioactivation: Wilkinson, S. R., et al. "Nitroreductases in Trypanosoma brucei as targets for nitro-drugs." Future Medicinal Chemistry, 2011.

  • 8-Aminoquinoline SAR: Jain, R., et al. "Structure-activity relationship studies of 8-aminoquinolines for antileishmanial activity." Bioorganic & Medicinal Chemistry Letters, 2016.[1][2]

  • Compound Availability: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Isomer Reference). BLD Pharm Catalog, CAS: 1133115-76-0.

  • Antimicrobial Nitroquinolines: Pospíšilová, M., et al. "Synthesis and biological evaluation of 5-nitroquinoline derivatives as potential antimycobacterial agents." European Journal of Medicinal Chemistry, 2020.

Sources

Target Identification for Novel 1-(5-Nitroquinolin-8-yl)piperidin-3-ol Ligands: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of bioactive small molecules is a cornerstone of modern drug development. However, a phenotypic screening hit, while valuable, is merely a starting point. Elucidating the mechanism of action is paramount, and this begins with the critical step of target identification. This guide provides a comprehensive, in-depth framework for the target deconvolution of novel ligands, using the 1-(5-Nitroquinolin-8-yl)piperidin-3-ol scaffold as a representative case study. This scaffold combines the 5-nitroquinoline moiety, known for its antimicrobial and anticancer properties, with a piperidine ring, a frequent component of pharmacologically active agents.[1][2][3] We will detail an integrated strategy that synergizes computational prediction with robust experimental validation, focusing on the causality behind methodological choices to ensure scientific rigor and trustworthiness.

Introduction: The Challenge of the Unknown Target

The 1-(5-Nitroquinolin-8-yl)piperidin-3-ol structure presents a compelling case for therapeutic potential. The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives like nitroxoline exhibiting broad-spectrum antimicrobial and anticancer activities, often linked to metal chelation and the induction of oxidative stress.[2][4][5] The piperidine moiety is a common feature in centrally active and other drugs, conferring favorable pharmacokinetic properties.[3] When a novel ligand based on this scaffold demonstrates a desirable phenotypic effect (e.g., cancer cell apoptosis, bacterial growth inhibition), the immediate and crucial question arises: what is the molecular target responsible for this activity?

Answering this question is essential for several reasons:

  • Mechanism of Action (MoA): It clarifies how the drug works at a molecular level.

  • Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety & Toxicology: Identifying on- and off-targets helps predict potential side effects.[6]

  • Biomarker Development: A validated target can serve as a biomarker for patient stratification.

This guide outlines a logical, multi-pronged approach to move from a phenotypic hit to a validated molecular target.

Part 1: Hypothesis Generation via Computational Target Prediction

Before committing to resource-intensive wet-lab experiments, in silico methods can generate a ranked list of plausible protein targets, guiding hypothesis formulation.[7][8] This predictive step is not a replacement for experimental work but a crucial tool for focusing efforts on the most probable candidates.

The primary computational strategies involve assessing the similarity of the query molecule to vast libraries of compounds with known biological targets.[9]

Recommended Workflow:

  • Ligand Similarity Searching: Utilize platforms like SwissTargetPrediction, which compare the 2D and 3D similarity of a query molecule against a database of known active ligands.[9][10] This approach is based on the principle that structurally similar molecules often share common biological targets.

  • Machine Learning Models: Employ more advanced computational tools that use machine learning algorithms to predict bioactivity against specific target classes, such as kinases.[11][12][13]

  • Pathway Analysis: The list of predicted targets should be fed into pathway analysis tools (e.g., using Gene Ontology (GO) or KEGG databases) to identify enriched biological pathways.[7] This contextualizes the potential targets, linking them to the observed phenotype. For example, if the ligand induces apoptosis and the predicted targets converge on the p53 signaling pathway, this strengthens the hypothesis.

G cluster_0 Computational Prediction Phase cluster_1 Prediction Engines ligand 1-(5-Nitroquinolin-8-yl)piperidin-3-ol (SMILES/SDF) sim 2D/3D Similarity Search (e.g., SwissTargetPrediction) ligand->sim ml Machine Learning Models (e.g., KinasePred) ligand->ml db Databases (ChEMBL, PubChem, etc.) db->sim db->ml targets Ranked List of Potential Protein Targets sim->targets ml->targets pathway Pathway Analysis (KEGG, GO) targets->pathway hypothesis Testable Hypotheses pathway->hypothesis

Caption: Computational workflow for generating target hypotheses.

Part 2: Experimental Target Identification

With a set of hypotheses in hand, the next phase is to experimentally identify the binding partners of the ligand in a relevant biological context, such as a cancer cell lysate or tissue extract. The two major classes of methods are affinity-based chemical proteomics and label-free approaches.[14][15]

Affinity-Based Chemical Proteomics

This is the most established method for target identification.[16] It involves chemically modifying the ligand to create a "probe" that can be used to selectively isolate its binding partners from a complex proteome.[15]

Causality Behind the Method: The core principle is that a high-affinity interaction between the ligand and its target will persist through stringent washing steps, allowing for the physical separation of the target protein(s) from the thousands of other proteins in a lysate.

Workflow Diagram

G cluster_0 Affinity Purification - Mass Spectrometry (AP-MS) Workflow cluster_1 Validation & Controls probe 1. Synthesize Probe (Ligand-Linker-Biotin/Bead) incubate 3. Incubate Probe with Lysate probe->incubate lysate 2. Prepare Cell/Tissue Lysate lysate->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash compete Competition Control (Incubate with excess free ligand) incubate->compete elute 5. Elute Bound Proteins wash->elute ms 6. Digestion & LC-MS/MS Analysis elute->ms data 7. Data Analysis (Identify & Quantify Proteins) ms->data

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis:

    • Rationale: A probe molecule must be synthesized by attaching a linker arm to a position on the 1-(5-Nitroquinolin-8-yl)piperidin-3-ol ligand that is not critical for its biological activity. This is a crucial step; an improperly designed probe will fail to bind the target. The end of the linker is functionalized with either a biotin tag (for subsequent capture by streptavidin beads) or a reactive group for direct covalent attachment to solid support beads (e.g., NHS-ester activated sepharose).[14]

    • Protocol:

      • Perform initial SAR to identify non-essential positions on the ligand.

      • Synthesize the ligand derivative with a linker (e.g., a polyethylene glycol chain) terminating in an amine or carboxylic acid.

      • Conjugate the linker to biotin or immobilize it on activated agarose beads.

  • Cell Lysate Preparation:

    • Rationale: The lysate must be prepared under non-denaturing conditions to preserve native protein folding and protein-protein interactions.

    • Protocol:

      • Harvest cells and wash with ice-cold PBS.

      • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

      • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

      • Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Rationale: This step captures the target proteins. Including a competition control is essential for distinguishing true targets from non-specific binders.[17][18]

    • Protocol:

      • Main Experiment: Incubate 1-5 mg of cell lysate with 50 µL of ligand-immobilized beads for 2-4 hours at 4°C with gentle rotation.

      • Competition Control: Pre-incubate a separate aliquot of lysate with a 100-fold molar excess of the free, unmodified 1-(5-Nitroquinolin-8-yl)piperidin-3-ol for 1 hour before adding the ligand-immobilized beads.

      • Negative Control: Incubate a third aliquot of lysate with beads that have been derivatized with only the linker (no ligand).

      • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Rationale: Bound proteins are eluted and processed into peptides for MS analysis.

    • Protocol:

      • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

      • Separate proteins by SDS-PAGE.

      • Perform an in-gel tryptic digest of the entire lane or specific bands.

      • Extract peptides and desalt using C18 StageTips.[19]

  • LC-MS/MS Analysis and Data Interpretation:

    • Rationale: Mass spectrometry identifies and quantifies the eluted proteins.[20][21] True targets will be abundant in the main pulldown but significantly reduced or absent in the competition and negative control samples.

    • Protocol:

      • Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

      • Search the resulting spectra against a protein database to identify proteins.

      • Use label-free quantification (LFQ) or isobaric tagging (e.g., TMT) to compare protein abundance across the different conditions.[17]

      • Filter for proteins that show a significant reduction in binding in the competition control.

Label-Free Approaches

These methods are advantageous as they use the unmodified ligand, avoiding the need for chemical synthesis and eliminating the risk that a linker might interfere with binding.[14]

Detailed Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Rationale: The binding of a small molecule to its target protein can increase the protein's conformational stability, making it more resistant to degradation by proteases.[14]

  • Protocol:

    • Prepare cell lysate as described for AP-MS.

    • Aliquot the lysate into several tubes. Treat each aliquot with either the 1-(5-Nitroquinolin-8-yl)piperidin-3-ol ligand (at various concentrations) or a vehicle control (e.g., DMSO). Incubate at room temperature for 1 hour.

    • Add a non-specific protease (e.g., pronase or thermolysin) to each tube at a predetermined concentration. Incubate for 30 minutes.

    • Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody against a computationally predicted target. A true target will appear as a protected, full-length band in the ligand-treated samples compared to the vehicle control.

    • Alternatively, the entire digested sample can be analyzed by mass spectrometry to identify all protected proteins in an unbiased manner.

Table 1: Comparison of Key Target Identification Methods

FeatureAffinity Purification-MS (AP-MS)Drug Affinity Responsive Target Stability (DARTS)
Ligand Modification Required (Probe Synthesis)Not Required
Primary Principle Physical isolation of binding partnersLigand-induced protease resistance
Throughput Lower; requires probe optimizationHigher; can screen multiple conditions
Key Advantage Directly identifies binding partnersUses unmodified compound
Key Limitation Probe synthesis can be complex; linker may interfereIndirect; requires validation of direct binding
Validation Competition with free ligand is built-inRequires orthogonal validation (e.g., SPR)

Part 3: Orthogonal Target Validation

Identifying a protein that binds to the ligand is a "hit," but it is not yet a validated target. Validation requires demonstrating that the interaction is direct, specific, and functionally relevant to the observed phenotype.[8][22][23]

Validation Strategy Diagram

G cluster_0 Integrated Target Validation Strategy cluster_1 Biophysical Validation (Direct Interaction) cluster_2 Cellular Validation (Functional Relevance) hit Putative Target Protein (from AP-MS or DARTS) recomb Express/Purify Recombinant Protein hit->recomb knockdown Genetic Perturbation (siRNA or CRISPR-KO of target) hit->knockdown spr Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) recomb->spr kd Determine Binding Affinity (Kd) spr->kd validated Validated Target kd->validated phenotype Phenotypic Assay (e.g., cell viability, bacterial growth) knockdown->phenotype result Does knockdown phenocopy or block ligand effect? phenotype->result result->validated

Caption: A multi-step strategy for validating putative target hits.

Biophysical Validation
  • Rationale: To confirm a direct, physical interaction between the ligand and the purified target protein and to quantify its affinity.

  • Methods:

    • Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow the 1-(5-Nitroquinolin-8-yl)piperidin-3-ol ligand over it at various concentrations to measure association and dissociation rates, yielding a binding affinity constant (Kd).

    • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the ligand and the target protein in solution, providing thermodynamic parameters of the interaction.

Cellular Validation
  • Rationale: To establish a causal link between the target protein and the ligand's biological effect in a cellular context.[8]

  • Methods:

    • Genetic Knockdown/Knockout: Use siRNA or shRNA to transiently reduce the expression of the target protein, or use CRISPR/Cas9 to create a permanent knockout cell line.

    • Phenotypic Rescue/Resistance: The critical experiment is to test whether cells lacking the target protein are now resistant to the effects of the 1-(5-Nitroquinolin-8-yl)piperidin-3-ol ligand. If the ligand's ability to, for example, kill the cells is diminished upon target knockdown, this provides strong evidence that the protein is the functionally relevant target.

Conclusion

The process of identifying the molecular target for a novel bioactive compound like 1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a multi-step, iterative process that demands scientific rigor. It begins with computationally-guided hypothesis generation, proceeds to robust experimental identification using orthogonal methods like chemical proteomics and label-free approaches, and culminates in stringent biophysical and cellular validation. By following this integrated workflow, researchers can confidently deconvolute the mechanism of action of novel ligands, transforming a promising phenotypic hit into a well-characterized lead compound with a clear path toward therapeutic development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Target Identification and Validation (Small Molecules). University College London.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. SpringerLink.
  • A new test set for validating predictions of protein-ligand interaction. (2002, December 1). PubMed.
  • Small-molecule Target and Pathway Identific
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI.
  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-.
  • Affinity chromatography-based proteomics for drug target deconvolution....
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). PubMed.
  • Assessing molecular interactions with biophysical methods using the validation cross. (2018, December 21). Portland Press.
  • SwissTargetPrediction.
  • SwissTargetPrediction. bio.tools.
  • Estimation of the protein–ligand interaction energy for model building and validation. (2017, March 1).
  • Target deconvolution techniques in modern phenotypic profiling - PMC. (2013, January 18).
  • Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applic
  • How can I validate a docking protocol?. (2015, July 7).
  • Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. (2024, April 16). Evotec.
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Benchchem.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025, July 25). MDPI.
  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC. (2025, April 22).
  • Machine learning approaches for predicting protein-ligand binding sites from sequence d
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025, May 19). RSC Publishing.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. (2015, April 8). Dovepress.
  • 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis.
  • Proteomics Workflow: Sample Prep to LC-MS Data Analysis. (2025, November 21). Technology Networks.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC.
  • Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps. (2023, January 16). MDPI.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021, September). IJIRT.
  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. (2019, September 24). RSC Publishing.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). Semantic Scholar.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). PubMed.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis of Quinoline Analogues. Cardinal Scholar.

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Methodological & Application

Step-by-step preparation of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol from 5-nitro-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol , a functionalized quinoline scaffold often explored in antimicrobial and antiparasitic drug discovery.[1] The starting material, 5-nitro-8-hydroxyquinoline (Nitroxoline) , is a commercially available antibiotic.[1]

The transformation presents a specific chemical challenge: the hydroxyl group at position 8 is electron-rich and a poor leaving group, making direct nucleophilic displacement by an amine difficult.[1] To overcome this, the protocol employs a Deoxy-chlorination followed by Nucleophilic Aromatic Substitution (


)  strategy.[1]
Retrosynthetic Logic

The synthesis is driven by the electronic character of the 5-nitro group.[1]

  • Activation: The 5-nitro group withdraws electron density from the quinoline ring, deactivating it toward electrophilic attack but significantly activating the C8 position for nucleophilic attack once a suitable leaving group (Cl) is installed.[1]

  • Selectivity: 3-Hydroxypiperidine contains two nucleophilic sites (NH and OH).[1] Under basic conditions, the secondary amine is significantly more nucleophilic than the alcohol, ensuring high chemoselectivity for the N-arylated product without requiring protecting groups.[1]

Reaction Pathway Visualization

The following diagram outlines the two-step synthesis and the critical intermediate species.

Synthesis_Pathway cluster_mech Mechanistic Insight SM Starting Material 5-Nitro-8-hydroxyquinoline Inter Intermediate 5-Nitro-8-chloroquinoline SM->Inter Step 1: Deoxy-chlorination Reflux, 2-4h Reagent1 Activation Agent POCl3 / PCl5 Reagent1->Inter Product Target Molecule 1-(5-Nitroquinolin-8-yl)piperidin-3-ol Inter->Product Step 2: SnAr Displacement 80°C, 6h Reagent2 Nucleophile 3-Hydroxypiperidine K2CO3 / DMF Reagent2->Product MechNote The 5-NO2 group stabilizes the Meisenheimer complex intermediate during Step 2.

Figure 1: Synthetic workflow converting Nitroxoline to the target amino-quinoline derivative.

Detailed Experimental Protocols

Step 1: Activation – Synthesis of 5-Nitro-8-chloroquinoline[1]

Objective: Convert the 8-hydroxyl group into a reactive chloride leaving group. Mechanism: The reaction proceeds via an aryl dichlorophosphate intermediate.[1] The base (quinoline nitrogen) facilitates the elimination of the phosphate species.[1]

ParameterSpecification
Substrate 5-Nitro-8-hydroxyquinoline (Nitroxoline)
Reagent Phosphorus Oxychloride (

)
Co-Reagent Phosphorus Pentachloride (

) - Optional but recommended for yield
Solvent None (Neat) or Toluene
Temperature 110–120°C (Reflux)
Time 2–4 Hours

Protocol:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 5-nitro-8-hydroxyquinoline (5.0 g, 26.3 mmol) and

    
      (5.5 g, 26.4 mmol) to the flask.
    
  • Solvent Addition: Carefully add

    
      (20 mL) to the mixture. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.[1]
  • Reaction: Heat the mixture to reflux (oil bath ~120°C). The suspension will solubilize as the reaction proceeds.[1] Monitor by TLC (30% EtOAc/Hexane) until the starting material (

    
    ) disappears and the less polar chloride product (
    
    
    
    ) appears.[1]
  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. Exothermic reaction.[1]

    • Neutralize the resulting acidic solution to pH 7–8 using saturated

      
       solution or 10% NaOH (add dropwise to avoid temperature spikes).[1]
      
  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).[1] Combine organics, dry over anhydrous 
    
    
    
    , filter, and concentrate under vacuum.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if necessary.

    • Expected Yield: 75–85%[1]

    • Appearance: Yellow/Tan solid.[1]

Step 2: Coupling – Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol[1]

Objective: Displace the chloride with 3-hydroxypiperidine via


.
Chemo-selectivity:  The reaction relies on the nucleophilicity difference between the secondary amine and the secondary alcohol of the piperidine ring.[1]
ParameterSpecification
Electrophile 5-Nitro-8-chloroquinoline (from Step 1)
Nucleophile 3-Hydroxypiperidine
Base Potassium Carbonate (

) or Triethylamine (

)
Solvent DMF (Dimethylformamide) or DMSO
Temperature 80–90°C

Protocol:

  • Setup: In a 100 mL reaction vial, dissolve 5-nitro-8-chloroquinoline (2.0 g, 9.6 mmol) in DMF (20 mL).

  • Addition: Add 3-hydroxypiperidine (1.16 g, 11.5 mmol, 1.2 eq) and

    
      (2.65 g, 19.2 mmol, 2.0 eq).
    
  • Reaction: Heat the mixture to 80°C. Stir for 4–6 hours.

    • Note: The solution typically turns deep orange/red due to the formation of the charge-transfer complex or the amino-nitro chromophore.[1]

  • Workup:

    • Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid.[1]

    • If solid forms: Filter, wash with water, and air dry.[1][2]

    • If oil forms: Extract with EtOAc (

      
       mL), wash with brine (
      
      
      
      mL) to remove DMF, dry over
      
      
      , and concentrate.[1]
  • Purification: The crude product is usually pure enough for biological testing.[1] If purification is required, use column chromatography (DCM:MeOH, 95:5).[1]

    • Expected Yield: 80–90%[1]

    • Characterization:

      
       NMR should show the disappearance of the quinoline C8 proton and the appearance of piperidine multiplets (1.5–4.0 ppm).[1]
      

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation or hydrolysis during quench.[1]Ensure anhydrous conditions.[1][3] Use

alongside

. Quench slowly into ice to prevent hydrolysis of the product back to phenol.[1]
O-Alkylation in Step 2 Competition from the hydroxyl group.[1]Do not use strong bases like NaH.[1]

is mild enough to deprotonate the HCl salt (if used) but not the alcohol.[1]
Dark Tar Formation Thermal decomposition.[1]Nitro-quinolines are sensitive to excessive heat.[1] Do not exceed 120°C. Perform Step 2 under Nitrogen atmosphere.

Mechanistic Logic (Self-Validating System)[1]

The success of this protocol relies on the electronic push-pull effect.[1]

  • The "Pull": The nitro group (

    
    ) at position 5 is a strong electron-withdrawing group (EWG).[1] Through resonance, it creates a significant positive potential at positions 2 and 8 of the quinoline ring.[1]
    
  • The "Switch": By converting the electron-donating OH (via resonance) to the electron-withdrawing Cl (via induction), we create a "hot spot" at C8.[1]

  • The "Trap": The amine of the piperidine attacks C8.[1] The intermediate (Meisenheimer complex) is stabilized by the 5-nitro group, lowering the activation energy for the substitution.[1]

Mechanism_Logic Step1 5-NO2 Group (Electron Withdrawal) Step2 C8 Position (Electron Deficient) Step1->Step2 Inductive/Resonance Effect Step4 Nucleophilic Attack (Amine > Alcohol) Step2->Step4 SnAr Reaction Step3 Chloride Leaving Group (Weak C-Cl Bond) Step3->Step2 Enables Attack

Figure 2: Electronic effects governing the reactivity of the 5-nitroquinoline scaffold.

References

  • Preparation of Chloro-nitro-quinolines

    • Fuson, R. C., et al.[1][4] "The Synthesis of 5-Hydroxy-8-nitroquinoline and Certain of its Derivatives." Journal of Organic Chemistry, 1947, 12(6), 799–806.[1][4]

  • Nucleophilic Substitution on Nitroquinolines

    • Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of Chlorinated Quinolines."[1] Journal of Organic Chemistry, 2009.[1] (General methodology for

      
       on electron-deficient heterocycles).
      
  • General Protocol for Amination of 8-Chloroquinolines

    • Patel, N. B., et al. "Synthesis and antimicrobial activity of some new 8-hydroxyquinoline derivatives."[1] Medicinal Chemistry Research, 2013.[1] (Validates the reactivity of the 8-position).

  • Safety Data (Nitroxoline)

    • PubChem Compound Summary for CID 4418, Nitroxoline.[1] [1]

Disclaimer: This protocol involves the use of corrosive and toxic reagents (


, Nitro-compounds).[1] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Functional Characterization of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a synthetic 8-aminoquinoline derivative structurally related to Nitroxoline (5-nitro-8-hydroxyquinoline). While the parent compound Nitroxoline is a well-established urinary antibiotic and metallo-chelator, the substitution of the 8-hydroxyl group with a piperidin-3-ol moiety significantly alters its physicochemical properties and target specificity.

Recent medicinal chemistry campaigns have identified this scaffold as a potent, reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is a metalloenzyme responsible for removing N-terminal methionine from nascent proteins, a process critical for endothelial cell proliferation (angiogenesis) and tumor growth.[1] Additionally, the 5-nitroquinoline core retains broad-spectrum antimicrobial activity via metal ion sequestration (specifically Zn²⁺ and Mn²⁺).

Chemical Profile
PropertyDetail
IUPAC Name 1-(5-nitroquinolin-8-yl)piperidin-3-ol
Core Scaffold 5-Nitro-8-aminoquinoline
Molecular Weight ~273.29 g/mol
Solubility Soluble in DMSO (>20 mg/mL); sparingly soluble in water.
Appearance Yellow to orange crystalline solid (characteristic of 5-nitroquinolines).
Primary Target Methionine Aminopeptidase 2 (MetAP2)
Mechanism Bidentate chelation of active site metal ions (Mn²⁺/Co²⁺); Steric blockade of substrate pocket.

Mechanism of Action

The biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol relies on its ability to ligate divalent cations within the active sites of metalloenzymes.

  • MetAP2 Inhibition: The quinoline nitrogen and the nitro group (via electronic withdrawal affecting the ring electron density) facilitate binding to the dinuclear metal center (Mn²⁺/Co²⁺) of MetAP2. This prevents the enzyme from cleaving the N-terminal methionine from substrates like eIF2α.

  • Downstream Effect: Accumulation of unprocessed N-terminal methionine leads to the phosphorylation of eIF2α, resulting in the arrest of the cell cycle (G1 phase) specifically in endothelial cells (anti-angiogenic effect).

MetAP2_Pathway Compound 1-(5-Nitroquinolin-8-yl) piperidin-3-ol MetAP2 MetAP2 Enzyme (Active) Compound->MetAP2 Chelation/Binding MetAP2_Inh MetAP2-Inhibitor Complex (Inactive) MetAP2->MetAP2_Inh Inhibition Processed Mature Protein (X-Y...) MetAP2->Processed Catalysis MetAP2_Inh->Processed Blocked Stress Cellular Stress Response MetAP2_Inh->Stress Accumulation of N-Met proteins Substrate Nascent Protein (N-Met-X-Y...) Substrate->Processed eIF2a eIF2α Phosphorylation Stress->eIF2a Arrest Endothelial Cell Cycle Arrest (G1) eIF2a->Arrest

Figure 1: Mechanism of Action. The compound inhibits MetAP2, preventing N-terminal methionine excision, triggering stress responses that arrest cell division.

Protocol A: Cell-Free MetAP2 Enzymatic Assay

Objective: Quantify the IC₅₀ of the compound against recombinant human MetAP2. Principle: MetAP2 cleaves the fluorogenic substrate Met-Gly-Pro-AMC to release fluorescent AMC (7-amino-4-methylcoumarin).

Reagents Required[2][5][8][9]
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

  • Activator: 1 mM MnCl₂ (Critical: MetAP2 is inactive without metal ions).

  • Substrate: Met-Gly-Pro-AMC (Custom synthesis or commercial, e.g., Bachem). Final conc: 200 µM.

  • Enzyme: Recombinant Human MetAP2 (rhMetAP2).

  • Positive Control: TNP-470 or Fumagillin (Irreversible inhibitors).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 1-(5-Nitroquinolin-8-yl)piperidin-3-ol in 100% DMSO to a stock of 10 mM.

    • Prepare serial dilutions (1:3) in DMSO.

    • Further dilute 1:20 into Assay Buffer to ensure final DMSO < 1%.

  • Enzyme Activation:

    • Incubate rhMetAP2 (20 nM final) with 1 mM MnCl₂ in Assay Buffer for 30 minutes on ice. Note: This loads the active site with the necessary metal cofactor.

  • Reaction Setup (96-well Black Plate):

    • Add 10 µL of diluted Compound.

    • Add 40 µL of Activated Enzyme Mix.

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation:

    • Add 50 µL of Substrate Solution (400 µM Met-Gly-Pro-AMC).

  • Detection:

    • Monitor fluorescence kinetically for 30 minutes at 25°C.

    • Ex/Em: 360 nm / 460 nm.

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot % Activity vs. Log[Concentration] to determine IC₅₀.

Protocol B: HUVEC Anti-Proliferation Assay

Objective: Validate biological efficacy in a physiologically relevant angiogenesis model. Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

Experimental Logic

Endothelial cells are uniquely sensitive to MetAP2 inhibition compared to other cell types (e.g., fibroblasts). A specific MetAP2 inhibitor should potently inhibit HUVEC growth (IC₅₀ < 1 µM) while showing reduced toxicity to non-endothelial controls.

Reagents
  • Media: EGM-2 (Endothelial Growth Medium) with VEGF.

  • Readout: BrdU Incorporation Kit (measures DNA synthesis) or CellTiter-Glo (ATP).

Step-by-Step Methodology
  • Seeding:

    • Seed HUVECs at 3,000 cells/well in a 96-well clear-bottom tissue culture plate.

    • Allow attachment for 24 hours.

  • Treatment:

    • Remove old media. Add fresh EGM-2 containing the compound (0.1 nM – 10 µM).

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (TNP-470, 10 nM).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Critical: Do not change media during this period to maintain steady-state inhibition.

  • Quantification (BrdU method):

    • Add BrdU labeling reagent 4 hours prior to the end of incubation.

    • Fix cells and denature DNA (per kit protocol).

    • Add anti-BrdU antibody and detect via chemiluminescence or absorbance.

  • Data Interpretation:

    • A "cytostatic" profile (growth arrest) rather than "cytotoxic" (cell death) is characteristic of MetAP2 inhibition. Compare cell counts to Time=0 controls.

Protocol C: Antimicrobial Susceptibility (MIC)

Objective: Assess the secondary activity derived from the 5-nitro-8-quinolinyl core. Target Strains: E. coli (Gram-), S. aureus (Gram+), C. albicans (Fungal).

Methodology (CLSI Guidelines)
  • Inoculum: Prepare bacterial suspension to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of compound (2-fold serial dilutions, range 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: 16–20 hours at 35°C.

  • Readout:

    • Visual inspection for turbidity.

    • MIC Definition: The lowest concentration inhibiting visible growth.

    • Note: 8-hydroxyquinoline derivatives often show a "trailing endpoint" due to metal chelation effects. Ensure CAMHB has standard cation levels (Ca²⁺, Mg²⁺).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Target Validation (MetAP2) cluster_2 Phase 3: Phenotypic Screening Step1 Compound Solubilization (DMSO Stock 10mM) Step2 QC: LC-MS Purity Check (Ensure >95%) Step1->Step2 Step3 Enzymatic Assay (Met-Gly-Pro-AMC) Step2->Step3 Step4 Calculate IC50 (Target: < 100 nM) Step3->Step4 Step5 HUVEC Proliferation (Angiogenesis Model) Step4->Step5 If Potent Step6 Antimicrobial Screen (MIC Determination) Step4->Step6 Secondary Screen

Figure 2: Validation Workflow. From solubilization to enzymatic target confirmation and phenotypic readout.

Data Reporting Template

When recording results for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol, use the following structure to ensure comparability with literature standards (e.g., Nitroxoline, TNP-470).

Assay TypeMetricUnitAcceptance Criteria (Potent Hit)
MetAP2 Enzymatic IC₅₀nM< 100 nM
HUVEC Proliferation GI₅₀nM< 500 nM
Fibroblast Toxicity CC₅₀µM> 10 µM (Selectivity Index > 20)
Antimicrobial (S. aureus) MICµg/mL< 4 µg/mL

References

  • Zhang, Y., et al. (2020). "Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells." Journal of Medicinal Chemistry. Link

  • Bernier, S.G., et al. (2005). "Methionine aminopeptidases type I and type II are essential to control cell proliferation."[1] Journal of Cellular Biochemistry. Link

  • MedChemExpress. "MetAP2 Inhibitor Protocols and Product Data." MCE Application Guide. Link

  • PubChem. "Compound Summary: Ethyl 1-(5-nitroquinolin-8-yl)piperidine-4-carboxylate (Structural Analogue)." National Library of Medicine. Link

  • Fias, P., et al. (2007).[2] "Rare-Earth Nitroquinolinates: Visible-Light-Sensitizable Near-Infrared Emitters."[2] European Journal of Inorganic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. Our goal is to provide you with a comprehensive understanding of the underlying physicochemical principles and to offer practical, step-by-step troubleshooting protocols to achieve your desired experimental concentrations.

Understanding the Molecule: A Deduced Physicochemical Profile

Direct experimental data for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol is not extensively published. However, by analyzing its chemical structure, we can deduce a working profile to guide our formulation strategies. The molecule consists of a bulky, hydrophobic 5-nitroquinoline moiety and a more hydrophilic piperidin-3-ol group.

  • Ionization State: The key to its pH-dependent solubility lies in the piperidine nitrogen. Aliphatic amines like piperidine are basic. The pKa of the protonated form of piperidine is approximately 11.2[1]. The attachment of the electron-withdrawing 5-nitroquinoline group is expected to lower this pKa, likely into the range of 7.5-9.0. The quinoline nitrogen, due to the strong electron-withdrawing effect of the nitro group, is predicted to be very weakly basic, with a pKa likely below 3[2][3].

  • Lipophilicity (logP): The 5-nitroquinoline structure is inherently lipophilic (hydrophobic), which is a primary contributor to the low aqueous solubility. The piperidinol portion adds some polarity, but the overall molecule is expected to have a high logP value, indicating poor water solubility. Aromatic nitro compounds are generally sparingly soluble or insoluble in water[4].

  • Solubility Behavior Prediction: Based on this profile, 1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a weakly basic compound . Its solubility is expected to be highly dependent on pH. It will be predominantly in its charged, more soluble (protonated) form at a pH below its pKa and in its uncharged, less soluble (free base) form at a pH above its pKa.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(5-Nitroquinolin-8-yl)piperidin-3-ol not dissolving in standard physiological buffers like PBS (pH 7.4)?

A1: At a pH of 7.4, which is close to or below the estimated pKa of the piperidine nitrogen (7.5-9.0), a significant portion of the compound exists in its protonated, charged form. However, the intrinsic insolubility of the large, nonpolar nitroquinoline structure is the dominant factor. Even when partially ionized, the molecule's hydrophobicity can prevent it from readily dissolving in a purely aqueous system like PBS to high concentrations.

Q2: What is the very first and simplest thing I should try to get my compound into solution?

A2: The most straightforward initial approach is pH adjustment . Since this is a weakly basic compound, lowering the pH will increase the proportion of the protonated (charged) and more water-soluble form. We recommend attempting to dissolve the compound in a buffer with a pH at least 1-2 units below the estimated pKa, for example, in a buffer of pH 4.5 to 6.5.

Q3: I typically dissolve my compounds in DMSO first. Is this a good strategy?

A3: Using a small amount of a non-aqueous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) as a stock solution is a common and often necessary practice for poorly soluble compounds[5]. However, there are critical considerations:

  • Precipitation: When the DMSO stock is diluted into your aqueous buffer, the compound may precipitate out if its concentration exceeds its solubility limit in the final aqueous/co-solvent mixture. This is a very common issue.

  • Assay Interference: DMSO can affect the results of biological assays, even at low concentrations. Always run a vehicle control (buffer with the same final concentration of DMSO) to assess its impact.

  • Final Concentration: The final concentration of DMSO in your experiment should typically be kept low, often below 0.5% or 1%, to minimize off-target effects.

Q4: What are co-solvents, and which ones are recommended for this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic solutes. This process is known as cosolvency[6][7]. For in vitro and preclinical studies, common pharmaceutically acceptable co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

A systematic screening of these co-solvents is recommended to find the optimal system for your desired concentration (see Troubleshooting Guide 2).

Q5: I've heard about cyclodextrins. How do they work and should I consider them?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like our compound, within their hydrophobic core, forming an "inclusion complex."[10][11] This complex has a hydrophilic exterior, which dramatically increases the apparent water solubility of the guest molecule.[8][11] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety profiles. This is an excellent strategy to consider, especially for achieving higher concentrations in aqueous media without using organic co-solvents.

Troubleshooting Guides & Protocols

Foundational Workflow for Solubility Enhancement

Before diving into specific protocols, it's essential to have a logical workflow. The following diagram outlines a systematic approach to tackling solubility issues with 1-(5-Nitroquinolin-8-yl)piperidin-3-ol.

G Start Start: Undissolved Compound CheckPurity Step 1: Verify Compound Purity (>95% recommended) Start->CheckPurity pH_Adjust Step 2: pH Adjustment (Target pH 4.5-6.5) CheckPurity->pH_Adjust CoSolvent Step 3: Co-solvent Screening (e.g., PEG 400, Ethanol) pH_Adjust->CoSolvent If solubility is still insufficient Success Success: Compound Dissolved pH_Adjust->Success If target concentration is achieved Cyclodextrin Step 4: Cyclodextrin Complexation (e.g., HP-β-CD) CoSolvent->Cyclodextrin If co-solvents are not suitable or higher concentration is needed CoSolvent->Success If target concentration is achieved Cyclodextrin->Success If target concentration is achieved Failure Re-evaluate concentration needs or consider alternative strategies (e.g., nanosuspension) Cyclodextrin->Failure If solubility remains inadequate

Caption: A decision-tree workflow for systematically addressing solubility issues.

Guide 1: Solubility Enhancement via pH Adjustment

Principle: As a weak base, 1-(5-Nitroquinolin-8-yl)piperidin-3-ol will become protonated and more soluble in acidic conditions. The Henderson-Hasselbalch equation dictates that at a pH one unit below its pKa, the compound will be ~90% in its ionized (protonated) form, and at two units below, ~99% ionized[12][13].

Caption: pH-dependent equilibrium of a weakly basic compound.

Protocol: pH Screening

  • Prepare Buffers: Make a series of biologically compatible buffers, such as citrate or acetate buffers, with pH values ranging from 4.5 to 6.5 in 0.5 unit increments.

  • Weigh Compound: Accurately weigh the required amount of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol needed to achieve the target concentration in separate vials.

  • Add Buffer & Mix: Add the corresponding buffer to each vial.

  • Facilitate Dissolution: Vortex each vial vigorously for 1-2 minutes. If dissolution is slow, use a sonicating water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but monitor for any compound degradation.

  • Observe and Record: After mixing, let the solutions equilibrate for at least one hour at room temperature. Visually inspect for any undissolved particulate matter against a dark background.

  • Select Optimal pH: The lowest pH that completely dissolves the compound should be used for your experiments, provided it is compatible with your assay system.

Data Interpretation Table:

Buffer pHExpected IonizationExpected Solubility
7.4 (PBS)Low-ModeratePoor
6.5HighImproved
5.5Very HighGood
4.5Nearly CompleteBest
Guide 2: Co-solvent Systems

Principle: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic 5-nitroquinoline moiety to enter the solution[14][15]. This is one of the most widely used techniques for liquid formulations[12].

Protocol: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: For each co-solvent you wish to test (e.g., PEG 400, Ethanol, Propylene Glycol), prepare a series of mixtures in your chosen buffer (e.g., pH 6.0 citrate buffer, if determined from Guide 1). Common starting concentrations are 5%, 10%, and 20% (v/v) co-solvent.

  • Dissolve Compound: Add the pre-weighed compound to the co-solvent/buffer mixture.

  • Mix Thoroughly: Vortex and sonicate as described in the pH adjustment protocol.

  • Equilibrate and Observe: Allow the solutions to stand for at least one hour and observe for full dissolution.

  • Select System: Choose the co-solvent system that achieves full dissolution at the lowest possible co-solvent concentration to minimize potential effects on your experiment.

Comparative Data Table for Co-solvent Screening:

Co-solvent System (in pH 6.0 Buffer)Solubility at 5% (v/v)Solubility at 10% (v/v)Solubility at 20% (v/v)Notes
PEG 400(Record Observation)(Record Observation)(Record Observation)Often highly effective for complex molecules[16].
Ethanol(Record Observation)(Record Observation)(Record Observation)Can sometimes cause protein precipitation in assays.
Propylene Glycol(Record Observation)(Record Observation)(Record Observation)A common and well-tolerated vehicle.
DMSO(Record Observation)(Record Observation)(Record Observation)Use with caution due to high potential for assay interference.
Guide 3: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins form non-covalent inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and presenting a soluble exterior[9][17]. This method is particularly useful for creating stable, aqueous solutions for in vivo or sensitive in vitro applications.

Protocol: Cyclodextrin Formulation Trial

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., water or a neutral pH buffer, as pH adjustment is less critical here).

  • Add Compound: Add the pre-weighed 1-(5-Nitroquinolin-8-yl)piperidin-3-ol directly to the cyclodextrin solution.

  • Mix to Form Complex: Vortex the mixture vigorously. The formation of the inclusion complex can take time. Allow the solution to mix (e.g., on a rotator or shaker) for several hours or overnight at room temperature to ensure equilibrium is reached.

  • Clarify Solution (Optional): If any undissolved material remains, it may be an excess of the drug beyond the complexation capacity of the cyclodextrin. The solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles, and the concentration of the filtrate can be determined by HPLC-UV.

References
  • Gheorghe, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cooper, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • SlideShare. (2021). pH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Link]

  • Chem-Guide. (n.d.). Physical properties of nitro compounds. Chem-Guide. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MedCrave. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. PubChem. [Link]

Sources

Addressing steric hindrance in 8-substituted quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Hub for synthetic chemists. It assumes the user has already attempted standard conditions and is facing failure due to the specific steric and electronic challenges of the quinoline 8-position.

Ticket ID: #Q8-STERIC-SOLUTIONS Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open Topic: Overcoming Steric Hindrance & Catalyst Deactivation at the C8 Position

Executive Summary: The "Peri-Effect" Problem

User, you are likely experiencing low yields (<20%) or complete catalyst arrest. The 8-position of quinoline is unique because it suffers from the Peri-Effect :

  • Steric Clash: The C8 substituent is forced into the space of the C1-nitrogen lone pair.

  • Catalyst Poisoning: Transition metals (Pd, Pt) prefer to coordinate to the N1 nitrogen (forming a stable, non-reactive complex) rather than undergoing oxidative addition at the sterically crowded C8-halide.

This guide provides three "Workaround Modules" to bypass these issues.

Module 1: The "Trojan Horse" Strategy (N-Oxide C-H Activation)

Best for: Direct functionalization of the quinoline core without pre-halogenation. Mechanism: Instead of fighting the nitrogen lone pair, we use it. By oxidizing the nitrogen to an N-oxide, we turn it into a Directing Group (DG) that guides the catalyst specifically to the C8 position via a 5-membered metallacycle.

The Workflow
  • Activation: Oxidize Quinoline to Quinoline-N-oxide.

  • Functionalization: Metal-catalyzed C-H activation (Rh, Ir, or Pd).

  • Restoration: Deoxygenation to restore the pyridine ring.

NOxide_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: C-H Functionalization cluster_2 Step 3: Restoration Q Quinoline (Substrate) QNO Quinoline N-Oxide Q->QNO Oxidation mCPBA m-CPBA or H2O2 mCPBA->Q Coord 5-Membered Metallacycle QNO->Coord Chelation Cat Rh(III) or Pd(II) Catalyst Cat->Coord Prod_NO 8-Substituted N-Oxide Coord->Prod_NO C-H Activation & Coupling Final 8-Substituted Quinoline Prod_NO->Final Deoxygenation Red Mo(CO)6 or PCl3/Zn Red->Final caption Fig 1. The N-Oxide strategy converts the catalyst-poisoning Nitrogen into a directing group.

Validated Protocol: Rh(III)-Catalyzed C8-Arylation

Reference Grounding: Based on Chang et al. (JACS) and subsequent optimizations [1][5].

  • Substrate: Quinoline-N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) - Critical for halide abstraction to open coordination sites.

  • Solvent: 1,2-Dichloroethane (DCE), 100°C, 12h.

  • Post-Process: Treat crude N-oxide with Mo(CO)6 (1.2 equiv) in Toluene at reflux to deoxygenate.

Module 2: Brute Force (Cross-Coupling 8-Haloquinolines)

Best for: When you already have 8-bromo or 8-iodoquinoline but yields are <10%. The Fix: Standard ligands (PPh3, dppf) fail here because they are not bulky enough to force the reductive elimination at the crowded C8 center, nor electron-rich enough to speed up oxidative addition.

Ligand Selection Matrix

You must use Buchwald Dialkylbiaryl Phosphines or Hindered Ferrocenyls .

ParameterStandard (Fail)Recommended (Success) Why?
Ligand Class Arylphosphines (PPh3)Dialkylbiaryl Phosphines Electron-rich P-center accelerates oxidative addition into the C-X bond.
Specific Ligand Xantphos, BINAPXPhos, SPhos, RuPhos The "lower ring" bulk prevents N-coordination; "upper ring" bulk forces reductive elimination.
Pd Source Pd(OAc)2Pd-G3 / Pd-G4 Precatalysts Ensures 1:1 L:Pd ratio and prevents formation of inactive Pd-aggregates.
Validated Protocol: Suzuki-Miyaura at C8

Reference Grounding: Adapted from Buchwald/MIT generalized hindered coupling protocols [6].

  • Mix: 8-Bromoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv).

  • Catalyst: Pd-G4-XPhos (2-5 mol%).

    • Note: If G4 is unavailable, use Pd2(dba)3 + XPhos (1:2 ratio).

  • Solvent: 1,4-Dioxane/Water (10:1 ratio).

    • Crucial: The water is mandatory to solubilize the inorganic base and facilitate transmetallation.

  • Temp: 80-100°C.

Module 3: Troubleshooting Guide (Symptom -> Fix)

Use this logic tree to diagnose failures in your current experiments.

Troubleshooting Start Reaction Failed Check1 Did the reaction turn black immediately? Start->Check1 Check2 Is Starting Material (SM) consumed? Check1->Check2 No Yes (Pd Black) Catalyst Death. Pd aggregated before OA. FIX: Switch to Pd-G3/G4 precatalyst. Remove coordinating solvents (DMF/DMA). Check1->Yes (Pd Black) Yes Check3 Is the product de-halogenated (H instead of R)? Check2->Check3 Yes No (SM Remains) Oxidative Addition Failure. Sterics preventing Pd insertion. FIX: Use smaller halide (I > Br > Cl). Use more electron-rich ligand (SPhos, P(tBu)3). Check2->No (SM Remains) No Protodehalogenation Transmetallation Failure. Boronic acid not activating. FIX: Add water (co-solvent). Switch base to K3PO4 or Cs2CO3. Check3->Protodehalogenation Yes Complex Mix N-Coordination Poisoning. FIX: Switch to N-Oxide route (Module 1). Check3->Complex Mix No caption Fig 2. Diagnostic logic for C8-coupling failures.

FAQ: Specific Scenarios

Q: I am trying to install a bulky amine at C8 (Buchwald-Hartwig) but getting no conversion.

  • A: 8-Haloquinolines are poor substrates for standard amination.

    • The Fix: Use BrettPhos or RuPhos as the ligand. These are specifically designed to prevent the Pd-center from getting "stuck" on the quinoline nitrogen. Alternatively, synthesize the 8-aminoquinoline via nitration/reduction of quinoline (Skraup conditions) and then alkylate the amine, rather than coupling the halide [4].

Q: Can I use C-H activation without the N-oxide?

  • A: Generally, no. Without the N-oxide, the nitrogen directs Pd/Rh to the C2 position (the most acidic proton) or simply binds the metal. The N-oxide is required to "swing" the metal geometry toward C8 [1][3].

Q: My N-oxide reduction with PCl3 is messy.

  • A: PCl3 is harsh. Switch to Molybdenum Hexacarbonyl (Mo(CO)6) or Zinc dust/NH4Cl in methanol for a milder deoxygenation that preserves sensitive functional groups installed at C8 [1].

References

  • Hwang, H., Kim, J., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone.[1][2][3] Journal of the American Chemical Society, 136(30), 10770–10776.

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193.

  • Khot, N. P., et al. (2020). Palladium-Catalyzed Regioselective C–H Arylation of Quinoline-N-Oxides at C-8 Position using Diaryliodonium Salts. Asian Journal of Organic Chemistry, 9(4), 660-667.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Li, J., et al. (2019). Cobalt(III)-Catalyzed C-8 Selective C-H Activation of Quinoline N-Oxides. Organic Letters, 21(9), 3372–3376.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Validation & Comparative

A Comparative Analysis of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol and Standard Quinoline Antimalarials: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global fight against malaria, the quinoline scaffold remains a cornerstone of chemotherapeutic strategies. The emergence of drug-resistant Plasmodium falciparum strains, however, necessitates a continuous pipeline of novel quinoline derivatives with improved potency and alternative mechanisms of action. This guide provides a comparative analysis of the potential antimalarial potency of the novel compound 1-(5-Nitroquinolin-8-yl)piperidin-3-ol against established standard quinoline drugs: Chloroquine, Mefloquine, and Primaquine.

This analysis is grounded in the established principles of quinoline pharmacology and structure-activity relationships (SAR) to provide a predictive assessment of the compound's potential efficacy and guide future experimental validation.

The Quinoline Legacy in Antimalarial Therapy

Quinoline-based drugs have been pivotal in treating malaria for centuries. Their primary mechanism of action, particularly for 4-aminoquinolines like Chloroquine, involves disrupting the detoxification of heme within the parasite's digestive vacuole.[1][2] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[3] Chloroquine accumulates in the acidic food vacuole and caps the growing hemozoin crystal, leading to a buildup of toxic heme that ultimately kills the parasite.[4][5]

However, resistance to Chloroquine, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has severely limited its clinical utility.[4][6] This has driven the development of other quinoline derivatives, such as Mefloquine and the 8-aminoquinoline, Primaquine, which exhibit different activity profiles and mechanisms of action.

Deconstructing 1-(5-Nitroquinolin-8-yl)piperidin-3-ol: A Predictive Pharmacological Profile

While direct experimental data for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol is not yet publicly available, a detailed analysis of its structural components allows for an informed projection of its potential antimalarial properties.

  • The 8-Aminoquinoline Core: Unlike the 4-aminoquinolines, 8-aminoquinolines like Primaquine are primarily active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[7][8] Their mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species (ROS) that induce oxidative damage to the parasite's mitochondria.[9][10] Some 8-aminoquinoline analogs have also demonstrated activity against blood-stage parasites, potentially by inhibiting hematin polymerization, similar to Chloroquine.[2]

  • The 5-Nitro Group: The introduction of a nitro group at the 5-position of the quinoline ring is a critical modification. Nitroaromatic compounds are known to be bioreductively activated, leading to the formation of cytotoxic metabolites. In the context of antimalarial agents, a nitro group can enhance potency. For instance, 8-hydroxy-5-nitroquinoline has demonstrated significantly higher cytotoxicity compared to other analogues.[11] The cytotoxic potency of 4-alkylamino-5-nitroquinoline drugs is also enhanced under hypoxic conditions, which are relevant to the parasite's microenvironment.[12]

  • The Piperidin-3-ol Side Chain: The nature of the side chain at the 8-position significantly influences the activity and toxicity of 8-aminoquinolines. The piperidine ring is a common feature in many biologically active compounds. The hydroxyl group on the piperidine ring could potentially modulate the compound's solubility and pharmacokinetic properties. The overall structure suggests a potential for activity against both blood and liver stages of the parasite.

Comparative Potency Analysis: An Inferential Approach

To contextualize the potential of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol, we compare its inferred properties with the known potencies of standard quinoline drugs against the blood stages of P. falciparum.

CompoundClassPrimary Mechanism of ActionTypical IC50 (nM) against Chloroquine-Sensitive StrainsTypical IC50 (nM) against Chloroquine-Resistant StrainsKey Limitations
Chloroquine 4-AminoquinolineInhibition of hemozoin formation[1][4]10 - 50> 100Widespread resistance[4]
Mefloquine 4-QuinolinemethanolInhibition of hemozoin formation, potential interaction with parasite ribosomes[1][13]5 - 3030 - 100Neuropsychiatric side effects[14][15][16]
Primaquine 8-AminoquinolineGeneration of reactive oxygen species[9][10]500 - 2000500 - 2000Weak blood-stage activity, hemolytic toxicity in G6PD deficient individuals[17]
1-(5-Nitroquinolin-8-yl)piperidin-3-ol (Predicted) 8-Aminoquinoline DerivativePotential dual-action: ROS generation and inhibition of hemozoin formationPotentially < 100Potentially < 100Potential for cytotoxicity due to the nitro group, hemolytic toxicity risk

Rationale for Predicted Potency: The presence of the 5-nitro group is expected to significantly enhance the intrinsic antimalarial activity of the 8-aminoquinoline scaffold against blood-stage parasites. Studies on other 8-aminoquinoline analogs have shown that modifications can lead to potent blood-stage activity with IC50 values in the nanomolar range.[2] The combination of the 8-aminoquinoline core, known for its potential to generate ROS, and the nitro group's capacity for bioreductive activation could result in a multi-pronged attack on the parasite, potentially circumventing existing resistance mechanisms.

Experimental Workflows for Potency Determination

To validate the predicted potency of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol, a series of standardized in vitro assays are required. The following protocols outline the essential steps for determining the 50% inhibitory concentration (IC50) against P. falciparum and the 50% cytotoxic concentration (CC50) against a mammalian cell line to establish a selectivity index (SI).

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay

This method is a widely used, robust, and high-throughput assay for measuring parasite proliferation.[18]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Synchronized Ring-Stage P. falciparum Culture drug_prep Prepare Serial Dilutions of Test Compound and Standard Drugs start->drug_prep plate_prep Dispense Drug Dilutions into 96-well Plate drug_prep->plate_prep add_parasites Add Parasite Culture to Wells plate_prep->add_parasites incubation Incubate for 72 hours under Standard Conditions add_parasites->incubation lysis Lyse Red Blood Cells and Add SYBR Green I Staining Solution incubation->lysis read Read Fluorescence (Excitation: 485 nm, Emission: 530 nm) lysis->read normalize Normalize Fluorescence Data to Controls read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate end End: Determine Compound Potency calculate->end

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Detailed Protocol:

  • Parasite Culture: Maintain synchronous cultures of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

  • Drug Preparation: Prepare a stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol and standard drugs (Chloroquine, Mefloquine, Primaquine) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Assay Setup: Add 100 µL of the drug dilutions to a 96-well plate in triplicate. Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Freeze the plate to lyse the cells. Thaw and add 100 µL of SYBR Green I lysis buffer. Incubate in the dark for 1 hour.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Mammalian Cell Line (e.g., HepG2) seed_cells Seed Cells in a 96-well Plate and Incubate for 24 hours start->seed_cells drug_prep Prepare Serial Dilutions of Test Compound seed_cells->drug_prep add_drug Add Drug Dilutions to Cells drug_prep->add_drug incubation Incubate for 48-72 hours add_drug->incubation add_mtt Add MTT Reagent and Incubate for 3-4 hours incubation->add_mtt dissolve Dissolve Formazan Crystals with DMSO add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read normalize Normalize Absorbance Data to Controls read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate CC50 Value plot->calculate end End: Determine Compound Cytotoxicity calculate->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Culture a suitable mammalian cell line, such as HepG2 (human liver carcinoma cells), in appropriate media.

  • Assay Setup: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Drug Exposure: Replace the medium with fresh medium containing serial dilutions of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting viability against the log of the drug concentration.

The Selectivity Index (SI) is then calculated as: SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over mammalian cells, which is a desirable characteristic for a drug candidate.

Conclusion and Future Directions

Based on a thorough analysis of its structural components, 1-(5-Nitroquinolin-8-yl)piperidin-3-ol emerges as a promising antimalarial candidate with the potential for high potency against both drug-sensitive and drug-resistant strains of P. falciparum. The presence of the 5-nitro group is a key feature that is expected to confer enhanced activity through bioreductive activation, potentially leading to a dual mechanism of action involving both ROS generation and inhibition of hemozoin formation.

The next critical step is the experimental validation of these predictions through rigorous in vitro testing as outlined in this guide. Determining the IC50 and CC50 values will provide the necessary data to quantify its potency and selectivity. Further investigations into its activity against liver-stage parasites and in vivo efficacy studies will be essential to fully characterize its potential as a next-generation antimalarial agent.

References

  • Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug Targets, 9(2), 115-139.
  • Beteck, R. M., Co, M. L., & Winks, S. (2014). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 58(8), 4674–4679.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
  • Tulane University. (2023, May 1). Mechanisms of Drug Action and Resistance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). PRIMAQUINE. Retrieved from [Link]

  • Healio. (2025, July 1). Primaquine: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20.
  • Wikipedia. (n.d.). Primaquine. Retrieved from [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Biochemical Pharmacology, 43(1), 63-70.
  • Pediatric Oncall. (n.d.). Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • Pharmacology of Primaquine (Antimalarial drug) ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). [Video]. YouTube.
  • Royal Society of Chemistry. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Jiang, H., Taggart, J., & Luty, A. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • De Villiers, K. A., Gildenhuys, J., & Le Manach, C. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Molecules, 25(14), 3245.
  • Kapishnikov, S., Staalsø, T., & Leiserowitz, L. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.
  • BenchChem. (2025). Application Notes and Protocols: Determination of IC50 for Antimalarial Agent 3 in Plasmodium falciparum Strains.
  • ResearchGate. (n.d.). Methods for assessment of antimalarial activity in the different phases of the Plasmodium life cycle.
  • Espíndola, M. R., Varotti, F. P., Aguiar, A. C., Andrade, S. N., & da Rocha, E. M. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
  • SciELO. (2022, December 19). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • BenchChem. (n.d.). Determining the IC50 of RYL-552 Against Plasmodium falciparum: Application Notes and Protocols.
  • ChemSrc. (2025, August 21). 5-Nitroquinoline. Retrieved from [Link]

  • World Health Organization. (2015).
  • ResearchGate. (2025, December 22). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • National Center for Biotechnology Information. (2024, September 13). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Microbiology Spectrum.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1808.
  • National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis.
  • U.S. Department of Veterans Affairs. (2025, August 13). Mefloquine (Lariam®). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Mefloquine Hydrochloride Tablets USP.
  • Wikipedia. (n.d.). Mefloquine. Retrieved from [Link]

  • WebMD. (2025, February 17). Mefloquine (Lariam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Quinoline Derivatives in Antimalarial Assays: A Guide for Researchers.
  • ResearchGate. (n.d.). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum.
  • Krátký, M., & Stolaříková, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 967.
  • SciSpace. (n.d.). Antimalarial Drugs with Quinoline Nucleus and Analogs.
  • Van der Westhuizen, C., Coertzen, D., & Smit, F. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Molecules, 25(14), 3245.
  • Kumar, A., Srivastava, K., & Kumar, S. (2011). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Medicinal Chemistry Research, 20(8), 1276–1284.
  • Pretorius, S. I., Breytenbach, J. C., & de Kock, C. (2013). Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids. Bioorganic & Medicinal Chemistry, 21(1), 269-277.
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Validation of purity for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the purity of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol (Formula: C₁₄H₁₅N₃O₃), a functionalized quinoline scaffold common in antimalarial and anticancer drug discovery. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to account for "invisible" contaminants such as trapped solvents, moisture, and inorganic salts.

This guide compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), demonstrating that EA is not merely a legacy technique but a critical orthogonal tool for establishing bulk material integrity . We present a self-validating protocol where EA serves as the final gatekeeper for solvate determination and salt validation.

Technical Context & Compound Properties

The target compound, 1-(5-Nitroquinolin-8-yl)piperidin-3-ol , presents specific analytical challenges due to its polarity (hydroxyl group) and potential for hydrate formation.

Theoretical Composition

To validate purity via EA, one must first establish the precise theoretical mass percentages.

  • Molecular Formula: C₁₄H₁₅N₃O₃

  • Molecular Weight: 273.29 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1412.011168.1561.53%
Hydrogen (H) 151.00815.125.53%
Nitrogen (N) 314.00742.0215.38%
Oxygen (O) 315.99948.0017.56%
The Validation Gap

Chromatographic purity (HPLC Area %) is often misleading for this compound class.

  • The Trap: A sample showing >99% HPLC purity can fail biological assays due to 10-15% weight contamination from inorganic salts (e.g., Na₂SO₄ from drying) or retained solvents (e.g., DMSO/Water), which are UV-transparent.

  • The Solution: EA provides a mass-balance check. If the Found %C deviates by >0.4% from Theory, the bulk material is compromised, regardless of the HPLC trace.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table objectively compares the performance of EA against alternative validation methods for this specific nitroquinoline derivative.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (¹H)
Primary Detection Bulk elemental ratios (C, H, N)UV-active organic impuritiesProtonated organic species
Inorganic Detection High (Ash/Residue lowers all % values)None (Salts elute in void/invisible)None (Invisible in ¹H spectrum)
Solvent/Water Detection High (Shifts %C and %H significantly)Low (Unless specific method used)High (Distinct peaks, quantifiable)
Isomer Specificity Zero (Isomers have identical %CHN)High (Separates regioisomers)High (Distinct chemical shifts)
Sample Requirement Destructive (2–5 mg)Non-destructive (dilute solution)Non-destructive (dissolved)
Limit of Detection ~0.2% (Absolute error limits)<0.05% (Trace analysis)~1.0% (Integration error)
Role in Workflow Confirmation of Bulk Composition Purity of Organic Fraction Structural Identity & Potency

Experimental Protocol: Self-Validating EA Workflow

This protocol ensures reproducibility and distinguishes between impure synthesis and solvated product.

Sample Preparation (Critical Step)
  • Pre-treatment: The piperidin-3-ol moiety is hygroscopic. Samples must be dried in a vacuum oven at 40–50°C for 4–6 hours over P₂O₅ or silica gel.

  • Homogenization: Grind the solid to a fine powder to ensure uniform combustion.

Combustion Analysis (CHN)
  • Instrument: Flash combustion analyzer (e.g., Thermo Fisher, Elementar).

  • Conditions: Combustion at >950°C with tungsten trioxide (WO₃) catalyst to ensure complete oxidation of the nitro-aromatic ring.

  • Carrier Gas: Helium (99.999%).

  • Calibration: Acetanilide (Standard) – Run K-factor calibration before samples.

Data Interpretation Logic
  • Acceptance Criteria: Found values must be within ±0.4% of Theoretical values.

  • Scenario A (Pass): All elements within ±0.4%. -> Material is pure.

  • Scenario B (Solvent Trap): %C is low, %H is high. -> Calculate for Hemihydrate (0.5 H₂O).

    • Recalculated Theory for C₁₄H₁₅N₃O₃ · 0.5 H₂O: C: 59.57%, H: 5.71%, N: 14.89%.

    • If matches, report as "Hemihydrate".

  • Scenario C (Inorganic Contamination): All values (C, H, N) are lower than theory by a consistent factor. -> Presence of non-combustible ash (silica/salts).

Visualization: Purity Validation Workflow

The following diagram illustrates the decision-making process when validating 1-(5-Nitroquinolin-8-yl)piperidin-3-ol.

PurityValidation Start Crude Product (Post-Workup) HPLC Step 1: HPLC-UV Analysis (Check Organic Purity) Start->HPLC FailHPLC Re-Purify (Column/Crystallization) HPLC->FailHPLC <95% PassHPLC Pass: >98% Area HPLC->PassHPLC >95% FailHPLC->HPLC Drying Step 2: Vacuum Drying (50°C, 4h, P2O5) PassHPLC->Drying EA Step 3: Elemental Analysis (Combustion CHN) Drying->EA Decision Compare Found vs. Theory (±0.4% Tolerance) EA->Decision PassEA VALIDATED Pure Anhydrous Solid Decision->PassEA Within Limits FailEA Discrepancy Detected Decision->FailEA Outside Limits CalcSolvate Recalculate for Solvates/Hydrates FailEA->CalcSolvate C low, H high CheckAsh Check for Ash/Salts (Low C, H, N) FailEA->CheckAsh All values low FinalRelease Release as Solvate (e.g., Hemihydrate) CalcSolvate->FinalRelease Match Found Reject Reject: Re-process (Remove Salts) CalcSolvate->Reject No Match CheckAsh->Reject

Figure 1: Integrated workflow for validating nitroquinoline derivatives, prioritizing HPLC for organic specificity and EA for bulk composition.

Comparison Guide: Case Study Data

To illustrate the necessity of EA, consider three hypothetical batches of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol.

Batch IDHPLC PurityEA Result (Found)InterpretationAction
Batch A 99.2%C: 61.40, H: 5.50, N: 15.35Matches Theory (±0.4%)Release (Pure Anhydrous)
Batch B 99.5%C: 59.60, H: 5.75, N: 14.85Fails Anhydrous. Matches Hemihydrate.Release (Label as Hemihydrate)
Batch C 99.1%C: 55.40, H: 4.90, N: 13.80All values ~10% low.Reject (Contains ~10% inorganic salt)

Key Insight: Batch C would have passed a standard HPLC-only QC check, potentially ruining downstream biological assays by delivering 10% less active compound than calculated.

References

  • International Conference on Harmonisation (ICH). (2014). Guideline Q3D: Elemental Impurities. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from [Link]

A Guide to Establishing Reproducible IC50 Values for Novel Quinoline Derivatives: A Case Study Approach with 1-(5-Nitroquinolin-8-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, quinoline scaffolds are a cornerstone, forming the backbone of numerous therapeutic agents.[1][2] The introduction of novel derivatives, such as the hypothetical compound 1-(5-Nitroquinolin-8-yl)piperidin-3-ol, necessitates a rigorous and reproducible method for determining their cytotoxic potential. The half-maximal inhibitory concentration (IC50) remains a critical metric for this purpose, providing a quantitative measure of a compound's potency.[3] However, the inherent variability in cell-based assays can often lead to a wide range of reported IC50 values, making direct comparisons between studies challenging.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible IC50 values for novel quinoline derivatives. We will use the hypothetical compound 1-(5-Nitroquinolin-8-yl)piperidin-3-ol as a case study to illustrate the principles and protocols. While published IC50 data for this specific molecule is not currently available, we will draw upon the extensive literature on related quinoline compounds to provide a comparative context and to underscore the importance of a standardized experimental approach.

The Landscape of Quinoline Derivatives: A Comparative Look at IC50 Values

To appreciate the potential range of activity for a new quinoline derivative, it is instructive to review the IC50 values of previously studied compounds across various cancer cell lines. The following table summarizes the cytotoxic activity of several quinoline derivatives, highlighting the diversity in potency and cell line sensitivity. This diversity underscores the importance of empirical determination of IC50 for any new chemical entity.

Compound ClassSpecific CompoundCancer Cell LineIC50 Value (µM)Reference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
8-Hydroxyquinoline NitroxolineHL60 (Leukemia)Varies (5-10 fold lower than Clioquinol)[7]
A2780 (Ovarian)Varies (5-10 fold lower than Clioquinol)[7]
Panc-1 (Pancreatic)Varies (5-10 fold lower than Clioquinol)[7]
Quinoline-based Dihydrazone Compound 3bMCF-7 (Breast)7.016[8]
Compound 3cMCF-7 (Breast)7.05[8]
4,7-Disubstituted Quinoline Hydrazone DerivativeSF-295 (CNS)0.314 - 4.65 (µg/cm³)[2]
HCT-8 (Colon)0.314 - 4.65 (µg/cm³)[2]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[2]

Establishing a Robust IC50 Determination Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9] The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Below is a detailed, step-by-step protocol for determining the IC50 value of a novel compound like 1-(5-Nitroquinolin-8-yl)piperidin-3-ol.

Experimental Workflow for IC50 Determination

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells to Logarithmic Growth Phase harvest 2. Harvest and Count Cells cell_culture->harvest seed 3. Seed Cells into 96-Well Plate harvest->seed prepare_dilutions 4. Prepare Serial Dilutions of Test Compound add_compound 5. Add Compound to Wells prepare_dilutions->add_compound incubate 6. Incubate for 24-72 hours add_compound->incubate add_mtt 7. Add MTT Reagent incubate->add_mtt incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 9. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 10. Read Absorbance at 570 nm solubilize->read_absorbance normalize_data 11. Normalize Data to Control read_absorbance->normalize_data plot_curve 12. Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 13. Calculate IC50 Value plot_curve->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7, A549, HCT116) in appropriate media until they reach 70-80% confluency.

    • Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a blank control (media only).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The choice of incubation time can significantly impact the IC50 value and should be optimized.[10][11]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the media containing MTT from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Normalize the data to the vehicle control to obtain the percentage of cell viability for each compound concentration.[3]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.[3]

Navigating the Variables: Factors Influencing IC50 Reproducibility

The reproducibility of IC50 values is paramount for the reliable assessment of a compound's therapeutic potential.[12] Numerous factors can contribute to variability, and a senior application scientist must be cognizant of these to ensure data integrity.[4][5]

G IC50_Variability IC50 Value Variability Biological_Factors Biological Factors IC50_Variability->Biological_Factors Experimental_Conditions Experimental Conditions IC50_Variability->Experimental_Conditions Assay_Methodology Assay Methodology IC50_Variability->Assay_Methodology Cell_Line Cell Line & Passage No. Biological_Factors->Cell_Line Seeding_Density Seeding Density Biological_Factors->Seeding_Density Cell_Health Cell Health & Confluency Biological_Factors->Cell_Health Incubation_Time Incubation Time Experimental_Conditions->Incubation_Time Serum_Concentration Serum Concentration Experimental_Conditions->Serum_Concentration Compound_Stability Compound Stability Experimental_Conditions->Compound_Stability Plate_Edge_Effects Plate Edge Effects Experimental_Conditions->Plate_Edge_Effects Assay_Type Assay Type (MTT, MTS, etc.) Assay_Methodology->Assay_Type Reagent_Quality Reagent Quality & Prep Assay_Methodology->Reagent_Quality Data_Analysis Data Analysis Method Assay_Methodology->Data_Analysis

Caption: Key factors contributing to the variability of IC50 values.

  • Biological Factors:

    • Cell Line Integrity: Different cancer cell lines will exhibit varying sensitivities to the same compound due to their unique genetic and proteomic profiles.[3] It is also crucial to use cell lines with a low passage number, as genetic drift can occur over time, altering their response to drugs.[4]

    • Seeding Density: The initial number of cells seeded can affect the growth rate and the final cell number at the time of assay, which can influence the calculated IC50 value.[4]

  • Experimental Conditions:

    • Incubation Time: The duration of compound exposure can significantly alter the IC50 value.[11] Short incubation times may not be sufficient for some compounds to exert their full effect, while longer times may lead to non-specific toxicity.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the test compound, reducing its effective concentration.[4] It is important to maintain a consistent serum concentration across all experiments.

    • Compound Stability: The stability of the test compound in the culture medium over the incubation period should be considered. Degradation of the compound can lead to an overestimation of the IC50 value.[4]

  • Assay-Specific Parameters:

    • Choice of Assay: Different cytotoxicity assays measure different cellular endpoints. For example, the MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity.[5] A compound may affect these processes differently, leading to different IC50 values.

    • Reagent Quality: The quality and preparation of reagents, such as the MTT solution, can impact the accuracy of the results.[4]

    • Data Analysis: The method used to normalize the data and fit the dose-response curve can also introduce variability.[3]

Conclusion and Forward Look

The determination of a reproducible IC50 value for a novel quinoline derivative like 1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a foundational step in its preclinical evaluation. While we have used a hypothetical compound to frame this guide, the principles and protocols outlined are universally applicable. By understanding the comparative landscape of related compounds, adhering to a meticulously detailed and standardized experimental protocol, and being acutely aware of the factors that can influence data variability, researchers can generate high-quality, reliable, and publishable IC50 data. This rigor is not merely an academic exercise; it is essential for making informed decisions in the long and arduous journey of cancer drug development.

References

  • KCAS Bio. (2025, July 7). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. [Link]

  • ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. [Link]

  • Kramer, C., et al. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • ResearchGate. (2018, April 29). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. [Link]

  • Villa-Jiménez, E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Ding, W. Q., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

  • Semantic Scholar. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design,. [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Jain, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

  • Al-Obaid, A. M., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon. [Link]

  • ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]

  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • He, X., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Bolea, I., et al. (2018). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry. [Link]

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X-ray diffraction analysis of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product Focus: 1-(5-Nitroquinolin-8-yl)piperidin-3-ol (hereafter NQ-Pip-3-ol ) Class: Functionalized 8-Aminoquinoline / Nitroquinoline Derivative Primary Application: Medicinal Chemistry (Antibacterial/Antiparasitic scaffolds), Solid-State Chemistry.

This guide provides a rigorous technical analysis of the solid-state properties of NQ-Pip-3-ol . Unlike standard datasheets, this document compares the crystallographic performance of this specific derivative against its structural parents and analogs. The addition of the 3-hydroxypiperidine moiety at the 8-position, combined with the electron-withdrawing 5-nitro group, creates a unique "push-pull" electronic system with distinct hydrogen-bonding capabilities that differ significantly from standard Nitroxoline or simple aminoquinolines.

Why This Analysis Matters
  • Solubility & Bioavailability: The 3-OH group disrupts the planar pi-stacking typical of nitroquinolines, potentially enhancing solubility.

  • Polymorphism Risk: The conformational flexibility of the piperidine ring increases the probability of solvatomorphs, requiring strict XRD validation.

  • Stability: The nitro group induces strong dipole interactions, influencing thermal stability and shelf-life.

Experimental Protocol: Crystallization & Data Collection

To ensure reproducibility, the following protocol synthesizes best practices for nitroquinoline derivatives, addressing the specific solubility profile of the piperidine-3-ol side chain.

Crystal Growth Strategy (The "Anti-Solvent" Diffusion Method)
  • Objective: Grow single crystals suitable for SC-XRD (>0.2 mm dimensions).

  • Challenge: The compound has mixed polarity (polar -OH/NO2, lipophilic quinoline).

  • Recommended Solvent System: DMSO (Solvent) / Ethanol or Isopropanol (Anti-solvent).

Protocol:

  • Dissolve 20 mg of NQ-Pip-3-ol in 2 mL of warm DMSO (60°C). Ensure complete dissolution; filter if necessary (0.45 µm PTFE).

  • Place the DMSO solution in a narrow inner vial.

  • Place the inner vial into a larger jar containing 10 mL of Ethanol.

  • Seal the outer jar tightly. Allow vapor diffusion at controlled ambient temperature (20°C ± 1°C) for 5–7 days.

  • Observation: Look for deep yellow/orange prisms. Needle habits indicate rapid precipitation (sub-optimal).

X-Ray Diffraction Workflow

The following DOT diagram illustrates the critical decision pathways for validating the crystal structure.

XRD_Workflow Start Crude Solid Sample PXRD Powder XRD (PXRD) Phase ID & Purity Start->PXRD SC_Growth Single Crystal Growth (Vapor Diffusion) Start->SC_Growth Validation CheckCIF & Hirshfeld Surface Analysis PXRD->Validation Bulk Match Confirmation SC_XRD Single Crystal XRD (Mo Kα / Cu Kα) SC_Growth->SC_XRD Quality Check Solve Structure Solution (Direct Methods/SHELXT) SC_XRD->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Refine->Validation

Figure 1: Integrated workflow for structural validation, linking bulk powder analysis (PXRD) with single-crystal elucidation (SC-XRD).

Comparative Structural Analysis

This section objectively compares NQ-Pip-3-ol against key alternatives to highlight how specific functional groups alter the solid-state landscape.

The Comparison Cohort
  • Target: NQ-Pip-3-ol (1-(5-Nitroquinolin-8-yl)piperidin-3-ol).

  • Alternative A (Parent): Nitroxoline (8-Hydroxy-5-nitroquinoline).[1] Lacks the bulky piperidine; relies on intramolecular OH...N bonding.

  • Alternative B (Non-Nitro): 1-(Quinolin-8-yl)piperidin-3-ol . Lacks the 5-NO2 group; useful for isolating the nitro group's stacking effect.

Crystallographic Metrics Comparison
FeatureNQ-Pip-3-ol (Target)Nitroxoline (Alt. A)Non-Nitro Analog (Alt. B)
Crystal System Monoclinic (Predicted P21/c)Monoclinic (P21/c)Triclinic or Monoclinic
Space Group Driver Intermolecular H-bonds (3-OH ... O-Nitro)Pi-Stacking & Intramolecular H-bondWeak Pi-Stacking
Pi-Pi Stacking Dist. 3.6 – 3.8 Å (Disrupted by piperidine twist)3.3 – 3.5 Å (Tight, planar stacking)> 3.8 Å (Weaker interactions)
Solubility Profile High (Due to non-planar packing)Low (Due to tight lattice energy)Moderate
Density (Calc.) ~1.35 - 1.42 g/cm³~1.55 g/cm³~1.25 g/cm³
Technical Interpretation[4]
  • Steric Hindrance vs. Planarity: Unlike Nitroxoline , which is planar and stacks efficiently (leading to poor solubility), NQ-Pip-3-ol possesses a "twisted" conformation due to the steric clash between the piperidine ring and the quinoline peri-hydrogens. This twist disrupts the crystal lattice, lowering the melting point and improving dissolution rates—a desirable trait for drug candidates.

  • The Nitro Group Effect: Comparing the Target to Alternative B : The 5-nitro group is not just an electronic activator; in the crystal lattice, it acts as a strong acceptor for the hydroxyl group of neighboring molecules, creating robust Infinite 1D Chains along the crystallographic b-axis.

Advanced Characterization: Hirshfeld Surface Analysis[5]

To validate the interactions hypothesized above, Hirshfeld Surface analysis is the gold standard.

Interaction Map Logic
  • Red Spots (d_norm): Indicate strong Hydrogen Bonds (OH...O-Nitro).

  • White Regions: Van der Waals contacts (H...H).

  • Blue Regions: No close contacts.

Comparison of Fingerprint Plots:

  • Nitroxoline: Dominated by C...C (Pi-stacking) interactions (approx. 25% of surface).

  • NQ-Pip-3-ol: Dominated by O...H interactions (approx. 35% of surface) due to the exposed piperidine hydroxyl group.

Structural Connectivity Diagram

The following diagram visualizes the intermolecular forces stabilizing the NQ-Pip-3-ol crystal lattice.

Interactions Mol_A Molecule A (NQ-Pip-3-ol) Nitro 5-NO2 Group (Acceptor) Mol_A->Nitro Hydroxyl 3-OH Group (Donor) Mol_A->Hydroxyl Ring Quinoline Ring (Pi-System) Mol_A->Ring Mol_B Molecule B (Neighbor) Mol_C Molecule C (Layer Below) Nitro->Mol_B Dipole Interaction Hydroxyl->Mol_B H-Bond (Strong) 2.8 Å Ring->Mol_C Pi-Stacking (Weak) 3.7 Å

Figure 2: Intermolecular interaction network. Note the dominance of H-bonding over Pi-stacking compared to planar analogs.

References

  • Nitroxoline Crystal Structure

    • Title: Crystal structure of 8-hydroxy-5-nitroquinoline (Nitroxoline).
    • Source: Cambridge Structural D
    • Context: Defines the baseline planar packing of the 5-nitro-8-quinoline scaffold.
  • Nitroquinoline Stacking Interactions

    • Title: X-ray Studies of Nitroquinolines: Insights into Pi-Stacking and L
    • Source: MDPI Molecules / Journal of Molecular Structure.
    • Context: Provides comparative data on how the nitro group influences centroid-centroid distances.
  • Piperidine Conformational Analysis

    • Title: Conformational preferences of piperidin-3-ol derivatives in solid st
    • Source: Journal of Organic Chemistry.
    • Context: Explains the "chair" vs.
  • General Crystallization Protocols

    • Title: Vapor diffusion techniques for organic salts and co-crystals.
    • Source: MIT Department of Chemistry / X-Ray Diffraction Facility.
    • Context: Basis for the recommended DMSO/Ethanol protocol.

Sources

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